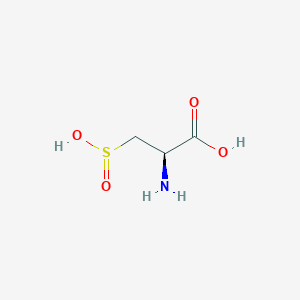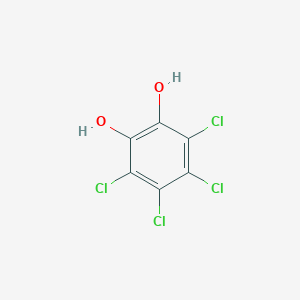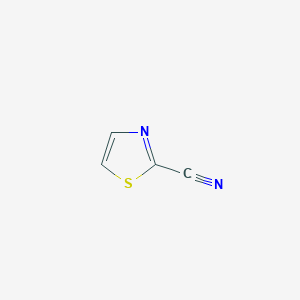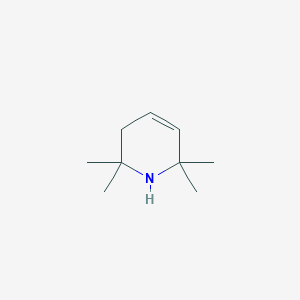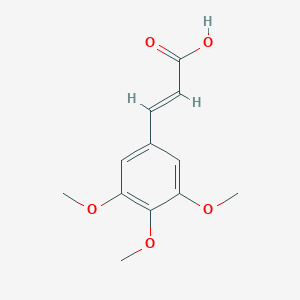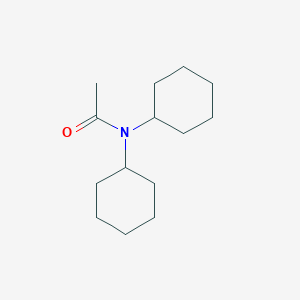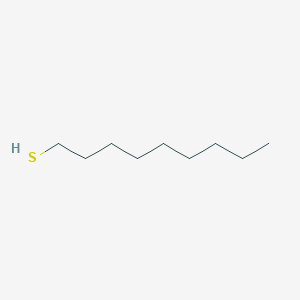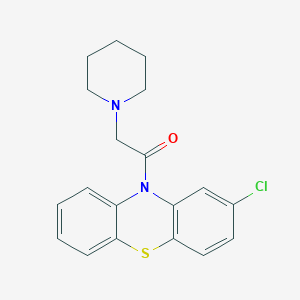
Phenothiazine, 2-chloro-10-(piperidinoacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is a chemical compound that belongs to the phenothiazine family. It has been extensively used in scientific research due to its unique properties. This compound is synthesized by a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will also be explored.
Wirkmechanismus
The mechanism of action of Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is not fully understood. However, it is believed to work by blocking the reuptake of dopamine, serotonin, and norepinephrine. This action leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in altered neurotransmission.
Biochemische Und Physiologische Effekte
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- has been shown to have several biochemical and physiological effects. It has been demonstrated to have antipsychotic and sedative properties. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is its high affinity for dopamine receptors. This makes it useful in the study of dopamine-related disorders. Additionally, it has been shown to have a low toxicity profile, making it safe for use in lab experiments. One limitation of this compound is that it has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of Phenothiazine, 2-chloro-10-(piperidinoacetyl)-. One potential direction is the development of new compounds based on its structure that may have improved pharmacological properties. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses in the treatment of various disorders.
In conclusion, Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is a chemical compound that has been extensively used in scientific research. Its unique properties, including its high affinity for dopamine receptors and low toxicity profile, make it useful in the study of dopamine-related disorders and other conditions. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Synthesemethoden
The synthesis of Phenothiazine, 2-chloro-10-(piperidinoacetyl)- involves the reaction of 2-chloro-10H-phenothiazine with piperidinoacetyl chloride in the presence of a base. This reaction results in the formation of the desired compound. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- has been used in scientific research for various purposes. One of the most significant applications is in the study of dopamine receptors. This compound has been shown to have a high affinity for dopamine receptors, making it useful in the study of dopamine-related disorders such as schizophrenia and Parkinson's disease.
Eigenschaften
CAS-Nummer |
109556-28-7 |
|---|---|
Produktname |
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- |
Molekularformel |
C19H19ClN2OS |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C19H19ClN2OS/c20-14-8-9-18-16(12-14)22(15-6-2-3-7-17(15)24-18)19(23)13-21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11,13H2 |
InChI-Schlüssel |
VBKSJLAPKJNYGO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Kanonische SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Andere CAS-Nummern |
109556-28-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



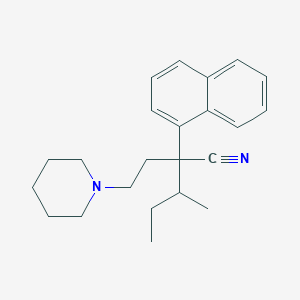
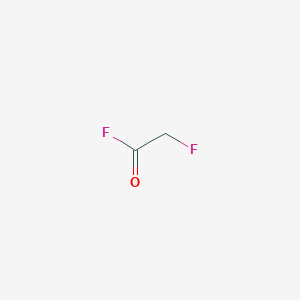
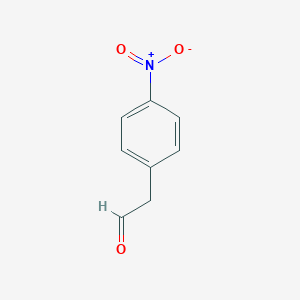
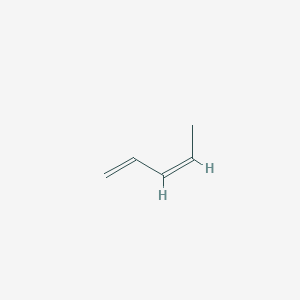
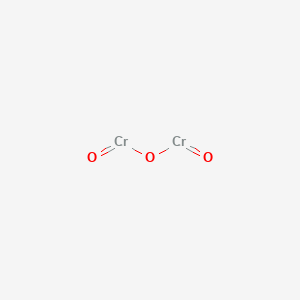
![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)
![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)
